molecular formula C13H15NO2S B5160946 3,4-dimethoxy-N-(thiophen-3-ylmethyl)aniline

3,4-dimethoxy-N-(thiophen-3-ylmethyl)aniline

Cat. No.: B5160946
M. Wt: 249.33 g/mol
InChI Key: YYRGCNWEXASXEU-UHFFFAOYSA-N
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Description

3,4-Dimethoxy-N-(thiophen-3-ylmethyl)aniline is an organic compound with the molecular formula C13H15NO2S and a molecular weight of 249.33 g/mol . This compound is characterized by the presence of a thiophene ring attached to an aniline moiety, which is further substituted with two methoxy groups at the 3 and 4 positions.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3,4-dimethoxy-N-(thiophen-3-ylmethyl)aniline typically involves the reaction of 3,4-dimethoxyaniline with thiophen-3-ylmethyl chloride under basic conditions. The reaction is usually carried out in the presence of a base such as sodium hydroxide or potassium carbonate, which facilitates the nucleophilic substitution reaction. The reaction mixture is often heated to reflux to ensure complete conversion of the starting materials to the desired product .

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions, such as temperature, solvent, and reaction time, to maximize yield and purity. Additionally, purification techniques like recrystallization or column chromatography would be employed to isolate the final product.

Chemical Reactions Analysis

Types of Reactions

3,4-Dimethoxy-N-(thiophen-3-ylmethyl)aniline can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the methoxy groups can yield aldehydes or carboxylic acids, while reduction of a nitro group would produce an amine. Electrophilic substitution reactions would introduce various functional groups onto the aromatic ring.

Scientific Research Applications

3,4-Dimethoxy-N-(thiophen-3-ylmethyl)aniline has several applications in scientific research:

Mechanism of Action

The mechanism of action of 3,4-dimethoxy-N-(thiophen-3-ylmethyl)aniline depends on its specific application. In biochemical assays, it may interact with enzymes or receptors, altering their activity. The methoxy groups and thiophene ring can participate in various non-covalent interactions, such as hydrogen bonding and π-π stacking, which contribute to its binding affinity and specificity .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3,4-Dimethoxy-N-(thiophen-3-ylmethyl)aniline is unique due to the presence of both methoxy groups and a thiophene ring. This combination allows for a wide range of chemical reactions and interactions, making it a valuable compound in various fields of research and industry .

Properties

IUPAC Name

3,4-dimethoxy-N-(thiophen-3-ylmethyl)aniline
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H15NO2S/c1-15-12-4-3-11(7-13(12)16-2)14-8-10-5-6-17-9-10/h3-7,9,14H,8H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YYRGCNWEXASXEU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C=C1)NCC2=CSC=C2)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H15NO2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

249.33 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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